molecular formula C15H22N2O3S2 B6705016 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6705016
M. Wt: 342.5 g/mol
InChI Key: NATZLKDYBCFJDQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a dioxothiolan ring, and a thiazole ring

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-14(21-10-16-11)15(18)17(12-5-3-2-4-6-12)13-7-8-22(19,20)9-13/h10,12-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZLKDYBCFJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Dioxothiolan Group: The dioxothiolan group can be introduced via the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Cyclohexyl Group Attachment: The cyclohexyl group is usually introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in drug development. Its structural features suggest it could be a candidate for designing inhibitors or modulators of specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring can participate in π-π stacking interactions, while the dioxothiolan group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(N-methylanilino)acetamide
  • 2-Chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

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